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4-(Benzyloxy)pyrimidine

Cat. No.: B13095547
M. Wt: 186.21 g/mol
InChI Key: ODYVZWDKDPSBKF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry

The journey of pyrimidine chemistry began long before the parent compound was isolated or named. The first significant milestone was the isolation of a purine (B94841) derivative, uric acid, which contains a pyrimidine ring, by Carl Wilhelm Scheele in 1776 from urinary calculi. tezu.ernet.in This was followed by Brugnatelli's isolation of alloxan, the first true pyrimidine derivative, in 1818. tezu.ernet.ingrowingscience.com However, the systematic study of pyrimidines did not commence until 1884, when Emil Pinner synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and, in 1885, coined the term "pyrimidin" by merging "pyridine" and "amidine". tezu.ernet.inwikipedia.orgumich.edu

The first laboratory synthesis of a pyrimidine derivative was achieved by Grimaux in 1879, who prepared barbituric acid from urea (B33335) and malonic acid. tezu.ernet.inwikipedia.org A pivotal moment came in 1900 when Gabriel and Colman successfully synthesized the parent pyrimidine compound for the first time by converting barbituric acid to 2,4,6-trichloropyrimidine (B138864) and subsequently reducing it with zinc dust. tezu.ernet.inwikipedia.org The early 20th century saw the isolation and synthesis of the most biologically significant pyrimidines: the nucleobases. Uracil (B121893) was isolated in 1900, and its synthesis was achieved in 1901. tezu.ernet.in The structures of cytosine and thymine (B56734) were also confirmed by synthesis around this period, cementing the role of pyrimidines as fundamental components of nucleic acids. tezu.ernet.in

This historical progression laid the groundwork for an expansive field of research, evolving from the isolation of naturally occurring substances to the sophisticated synthesis of novel derivatives with wide-ranging applications.

Milestone Year Researcher(s) Significance
Isolation of Uric Acid1776C. W. ScheeleFirst isolation of a compound containing a pyrimidine ring. tezu.ernet.in
Isolation of Alloxan1818BrugnatelliFirst pyrimidine derivative isolated. tezu.ernet.ingrowingscience.com
First Synthesis of a Pyrimidine Derivative (Barbituric Acid)1879GrimauxMarked the beginning of synthetic pyrimidine chemistry. tezu.ernet.inwikipedia.org
Coining of the term "Pyrimidine"1885PinnerEstablished the nomenclature for this class of compounds. tezu.ernet.inwikipedia.org
First Synthesis of the Parent Pyrimidine1900Gabriel & ColmanSuccessful synthesis of the core pyrimidine heterocycle. tezu.ernet.inwikipedia.org
Isolation and Synthesis of Uracil1900-1901-Confirmed the structure of a key nucleic acid component. tezu.ernet.in

Significance of the Pyrimidine Scaffold in Contemporary Chemical Research

The pyrimidine scaffold is a privileged structure in chemistry and biology due to its widespread presence in vital natural molecules and its versatility as a building block for synthetic compounds. nih.govresearchgate.net As a fundamental component of the nucleobases cytosine, thymine, and uracil, pyrimidine is integral to the structure of DNA and RNA, the molecules that carry the genetic code of all living organisms. wikipedia.orgmicrobenotes.comfiveable.me Beyond nucleic acids, the pyrimidine ring is found in essential vitamins like thiamine (B1217682) (vitamin B1) and in various alkaloids. tezu.ernet.inwikipedia.orgchemicalbook.com

This natural prevalence has inspired medicinal chemists to utilize the pyrimidine core as a scaffold for designing new therapeutic agents. researchgate.net The unique physicochemical properties of the pyrimidine ring allow it to interact with a wide array of biological targets, including enzymes and receptors. gsconlinepress.com Consequently, pyrimidine derivatives have been developed into a vast and diverse class of pharmaceuticals with applications across numerous disease areas. mdpi.commdpi.com Research has yielded pyrimidine-based drugs with anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties, among others. nih.govnih.govignited.in For instance, the HIV drug Zidovudine and the anticancer agent 5-Fluorouracil are prominent examples of successful pyrimidine-based medicines. wikipedia.orgresearchgate.net

The significance of the pyrimidine scaffold extends beyond medicine into materials science, where its derivatives are being explored for use in liquid crystals and fluorescent materials. tezu.ernet.in The continuous discovery of new biological targets and the challenge of overcoming drug resistance ensure that the pyrimidine scaffold remains an area of intense and fruitful research, with scientists constantly exploring new synthetic methodologies and applications. mdpi.comtandfonline.comgsconlinepress.com

Area of Application Examples of Biological Activity or Use
Medicinal Chemistry Anticancer, Antiviral, Antibacterial, Antifungal, Anti-inflammatory, Antihypertensive, CNS Depressants. gsconlinepress.commdpi.comnih.gov
Biochemistry Core component of Nucleic Acids (DNA, RNA), Vitamins (Thiamine), and Amino Acids. tezu.ernet.inmicrobenotes.com
Materials Science Constituent of Liquid Crystals, Fluorescence Materials, and Photo-responsive Surfaces. tezu.ernet.in
Agrochemicals Used in the development of Herbicides and Insecticides. mdpi.comnih.gov

Scope and Academic Relevance of 4-(Benzyloxy)pyrimidine Research

The compound this compound, while not as widely known as the primary nucleobases, holds significant academic relevance as a versatile intermediate and structural motif in synthetic and medicinal chemistry. Its research scope is primarily centered on its utility in constructing more complex molecules with specific biological functions. The benzyloxy group serves as a useful protecting group or a key pharmacophoric element that can influence the molecule's interaction with biological targets.

Research has demonstrated the importance of the this compound core in the development of therapeutic agents. For example, derivatives such as 4(6)-(benzyloxy)-2,6(4)-diamino-5-nitropyrimidine have been synthesized and evaluated as inhibitors of human O⁶-alkylguanine-DNA alkyltransferase (AGAT), a crucial DNA repair protein. researchgate.netnih.gov The inactivation of this protein by such compounds can potentiate the efficacy of certain alkylating chemotherapeutic drugs, highlighting a strategic application in cancer therapy. nih.govacs.org

Furthermore, the 4-(benzyloxy)phenyl moiety attached to a pyrimidine ring has been identified as a key feature in potent anti-inflammatory agents. One such compound demonstrated strong inhibitory activity against prostaglandin (B15479496) E2 (PGE2) production, a key mediator of inflammation. rsc.org In the field of metabolic diseases, a complex derivative featuring a 4-(3-(benzyloxy)phenyl)pyrimidine structure was identified as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), a target for type 2 diabetes treatment. nih.gov

The synthetic utility of this compound derivatives is also a subject of academic interest. They are used as precursors in multi-step syntheses. For instance, 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile serves as a key intermediate in the synthesis of other functionalized pyrimidines. arkat-usa.org Similarly, a related compound, 4-[4-(benzyloxy)benzyloxy]-2-(benzylsulfonyl)pyrimidine, was instrumental in a synthetic route to produce new unnatural amino acids, showcasing its role in expanding the chemical toolbox for peptide and protein chemistry. rsc.org These examples underscore the academic relevance of this compound not as an end-product itself, but as a critical building block in the discovery and development of novel, biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B13095547 4-(Benzyloxy)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-phenylmethoxypyrimidine

InChI

InChI=1S/C11H10N2O/c1-2-4-10(5-3-1)8-14-11-6-7-12-9-13-11/h1-7,9H,8H2

InChI Key

ODYVZWDKDPSBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Benzyloxy Pyrimidine and Its Structural Analogues

General Principles of Pyrimidine (B1678525) Ring Synthesis

The construction of the pyrimidine ring, a 1,3-diazine system, is a cornerstone of heterocyclic synthesis with numerous established methods. These strategies typically involve the combination of a three-carbon component with a nitrogen-containing dielectrophile or dinucleophile.

Cyclocondensation Reactions of β-Dicarbonyl Compounds with N–C–N Nucleophiles

A prevalent and classical method for pyrimidine synthesis is the Pinner synthesis, which involves the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with an N–C–N nucleophile, such as an amidine, urea (B33335), or guanidine. mdpi.comresearchgate.net This approach assembles the pyrimidine ring by forming two new carbon-nitrogen bonds.

The reaction mechanism typically begins with the nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the aromatic pyrimidine ring. rsc.org A variety of β-dicarbonyl compounds, including β-ketoesters and malonic esters, can be employed, allowing for diverse substitution patterns on the resulting pyrimidine. google.com For instance, the reaction of ethyl acetoacetate (B1235776) with an amidine hydrochloride can yield a 4-hydroxypyrimidine (B43898) derivative. google.com

Table 1: Examples of Pinner-type Pyrimidine Synthesis

β-Dicarbonyl CompoundN-C-N NucleophileResulting Pyrimidine TypeReference
Ethyl AcetoacetateAmidine4-Hydroxy-6-methylpyrimidine google.com
Diethyl MalonateUreaBarbituric Acid (Pyrimidine-2,4,6-trione) researchgate.net
α,β-Unsaturated KetonesAmidineMulti-substituted Pyrimidines rsc.org

Multicomponent Reaction Strategies for Pyrimidine Annulation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex pyrimidine structures. mdpi.comresearchgate.net The most notable MCR for pyrimidine synthesis is the Biginelli reaction. wikipedia.orgnih.gov

Discovered by Pietro Biginelli in 1893, this acid-catalyzed, one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (typically ethyl acetoacetate), and urea (or thiourea) produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones. wikipedia.orgbiomedres.usmercer.edu These products can often be subsequently oxidized to the corresponding aromatic pyrimidines. The reaction mechanism is understood to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic addition by the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration. wikipedia.org The versatility of the Biginelli reaction allows for the synthesis of a wide array of substituted pyrimidines by simply varying the three core components. nih.govthieme-connect.combeilstein-journals.org

Modern variations of the Biginelli reaction employ various catalysts, including Lewis and Brønsted acids, and alternative energy sources like microwave irradiation to improve yields and reaction times. nih.govthieme-connect.com

Targeted Synthesis of 4-(Benzyloxy)pyrimidine

The direct synthesis of this compound can be achieved through two primary strategies: the alkylation of a pyrimidine precursor bearing a hydroxyl group at the 4-position, or the nucleophilic displacement of a leaving group from the same position.

Alkylation Reactions for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group is commonly accomplished via an O-alkylation reaction, specifically a Williamson ether synthesis. The key precursor for this route is 4-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-4(1H)-one). chemicalbook.comnih.gov

In this method, 4-hydroxypyrimidine is first treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group and form the more nucleophilic pyrimidinate anion. This anion then acts as a nucleophile, attacking an electrophilic benzyl (B1604629) source, typically benzyl bromide or benzyl chloride, in a second-order nucleophilic substitution (Sₙ2) reaction. nih.govnih.gov The choice of base and solvent is crucial to favor O-alkylation over the competing N-alkylation at the ring nitrogens. researchgate.netdaneshyari.com For example, the synthesis of 4-(benzyloxy)benzonitriles, an analogous system, proceeds in high yield using benzyl bromide and K₂CO₃ in acetone. nih.gov

Table 2: General Conditions for O-Alkylation with Benzyl Bromide

SubstrateBaseSolventProduct TypeYieldReference
4-CyanophenolK₂CO₃Acetone4-(Benzyloxy)benzonitrile92–99% nih.gov
Protected N-Acetylneuraminic AcidNaHTHF4-O-Benzyl Ether62% nih.gov

Nucleophilic Aromatic Substitution Pathways on Halogenated Pyrimidine Precursors

An alternative and powerful strategy for synthesizing this compound involves the nucleophilic aromatic substitution (SₙAr) on a 4-halopyrimidine, such as 4-chloropyrimidine (B154816). The pyrimidine ring is sufficiently electron-deficient, particularly with the two ring nitrogen atoms withdrawing electron density, to be susceptible to nucleophilic attack without requiring additional strong activating groups. stackexchange.comchemrxiv.org

In this pathway, a nucleophile, in this case, the benzyloxide anion (generated from benzyl alcohol and a strong base like sodium hydride), attacks the carbon atom bearing the halogen. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The subsequent expulsion of the halide leaving group restores the aromaticity of the ring, yielding the final this compound product. rsc.org This method is broadly applicable for introducing various alkoxy groups onto the pyrimidine core. nih.gov

Synthesis of Key this compound Derivatives

The synthetic methodologies described above can be extended to produce a variety of structurally diverse derivatives of this compound, which are valuable in medicinal chemistry and materials science. A common strategy is to employ a substituted benzaldehyde (B42025) carrying the benzyloxy moiety as a building block in multicomponent reactions.

A notable example is the synthesis of pyrimido[4,5-b]quinoline derivatives. In a one-pot, three-component reaction, a 4-(benzyloxy)benzaldehyde (B125253) derivative, dimedone, and 6-amino-1,3-dimethyluracil (B104193) are condensed in the presence of a basic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds under solvent-free conditions at elevated temperatures to afford complex fused heterocyclic systems incorporating the benzyloxy-substituted phenyl ring. nih.gov

Table 3: Synthesis of a 4-(Benzyloxy)phenyl-Substituted Pyrimido[4,5-b]quinoline Derivative

Aldehyde ComponentOther ReactantsCatalystProductReference
4-(Benzyloxy)benzaldehydeDimedone, 6-Amino-1,3-dimethyluracilDABCO5-(4-(Benzyloxy)phenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione nih.gov

This approach highlights the utility of using pre-functionalized building blocks like 4-(benzyloxy)benzaldehyde to access complex molecular architectures efficiently. The Biginelli reaction and its variations can similarly be used with such aldehydes to generate libraries of dihydropyrimidine (B8664642) derivatives bearing the 4-(benzyloxy)phenyl substituent at the 4-position of the pyrimidine ring. nih.govmercer.edu

Halogenated this compound Analogues (e.g., 4-(Benzyloxy)-5-bromopyrimidine, 4-(Benzyloxy)-5-bromo-2-chloropyrimidine)

The synthesis of halogenated this compound analogues frequently utilizes 5-bromo-2,4-dichloropyrimidine (B17362) as a key starting material. This precursor is readily prepared from 5-bromouracil (B15302) by treatment with phosphorus oxychloride (POCl3) or a mixture of phosphorus pentachloride (PCl5) in a suitable solvent like 1,1,2-trichloroethane, followed by reflux. chemicalbook.comprepchem.comchemicalbook.com

The regioselective introduction of a single benzyloxy group at the C4 position of 5-bromo-2,4-dichloropyrimidine is a critical step. This is typically achieved by reacting the dichloropyrimidine with benzyl alcohol in the presence of a base. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for a degree of regiocontrol. For the synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine , equimolar amounts of 5-bromo-2,4-dichloropyrimidine and benzyl alcohol are reacted in the presence of a suitable base, such as sodium hydride or an organic amine, in an inert solvent.

While a direct, high-yield synthesis of 4-(Benzyloxy)-5-bromopyrimidine from a monohalogenated precursor is less commonly detailed, it could potentially be achieved by the benzylation of 4-chloro-5-bromopyrimidine.

A summary of the synthesis of a key precursor is presented in the table below.

Starting MaterialReagentProductYield (%)Reference
5-BromouracilPCl5, 1,1,2-trichloroethane5-Bromo-2,4-dichloropyrimidine99.5 chemicalbook.comchemicalbook.com

This table summarizes the synthesis of a key precursor for halogenated this compound analogues.

Poly-Substituted Benzyloxy-Pyrimidines (e.g., 2,4-Bis(benzyloxy)pyrimidine, 2,4-Bis(benzyloxy)-5-bromopyrimidine)

The synthesis of poly-substituted benzyloxypyrimidines generally involves the exhaustive benzylation of dihalopyrimidines. For the preparation of 2,4-Bis(benzyloxy)-5-bromopyrimidine , the starting material 5-bromo-2,4-dichloropyrimidine is treated with at least two equivalents of benzyl alcohol in the presence of a strong base, such as sodium hydride, in a solvent like dimethylformamide (DMF). This ensures the substitution of both chlorine atoms with benzyloxy groups. chemicalbook.comlookchem.com

Similarly, 2,4-Bis(benzyloxy)pyrimidine can be synthesized from 2,4-dichloropyrimidine, which is obtained from the chlorination of uracil (B121893) using reagents like phosphorus oxychloride. chemicalbook.comresearchgate.net The subsequent reaction with two or more equivalents of benzyl alcohol under basic conditions yields the desired product.

Starting MaterialReagentProductReference
5-Bromo-2,4-dichloropyrimidineBenzyl alcohol (≥2 eq.), Base2,4-Bis(benzyloxy)-5-bromopyrimidine chemicalbook.comlookchem.com
2,4-DichloropyrimidineBenzyl alcohol (≥2 eq.), Base2,4-Bis(benzyloxy)pyrimidine chemicalbook.com

This table outlines the synthesis of poly-substituted benzyloxy-pyrimidines.

Amino-Substituted Benzyloxy-Pyrimidines

The introduction of an amino group onto a benzyloxypyrimidine core can be achieved through several synthetic routes. One common strategy involves the nucleophilic substitution of a halogenated benzyloxypyrimidine with an amine. For example, reacting a chloro-substituted benzyloxypyrimidine with ammonia (B1221849) or a primary/secondary amine can yield the corresponding amino-substituted derivative. The synthesis of 2-amino-5-bromopyrimidine (B17363) has been reported via the bromination of 2-aminopyrimidine (B69317) using N-bromosuccinimide in acetonitrile. chemicalbook.com Subsequent introduction of a benzyloxy group at the 4-position would require further functionalization, potentially through a multi-step process.

Alternatively, one could start with an aminopyrimidine and introduce the benzyloxy group. For instance, the synthesis of 4-amino-6-alkoxypyrimidine compounds has been achieved from 4,6-dichloropyrimidine (B16783) via ammonolysis followed by reaction with an alcohol in the presence of a base. google.com A similar strategy could be employed using benzyl alcohol to obtain 4-amino-6-(benzyloxy)pyrimidine.

Advanced Synthetic Strategies and Regioselectivity Control in Pyrimidine Synthesis

Modern organic synthesis has seen the development of advanced strategies that offer greater control over regioselectivity and efficiency in the preparation of substituted pyrimidines. The inherent electronic differences between the C2, C4, and C6 positions of the pyrimidine ring, along with the nature of the substituents, play a crucial role in directing incoming nucleophiles.

In dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. This inherent regioselectivity can be exploited to sequentially introduce different functional groups. However, this selectivity can be influenced by reaction conditions such as the solvent, temperature, and the nature of the nucleophile and base used. For instance, the use of specific catalysts or Lewis acids can modulate the reactivity of the different positions, allowing for tunable regioselective synthesis. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also emerged as powerful tools for the regioselective functionalization of halogenated pyrimidines, including those bearing a benzyloxy group. These methods allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at specific positions on the pyrimidine ring.

Green Chemistry Approaches in Pyrimidine Derivatization

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyrimidine derivatives. researchgate.nettandfonline.combenthamdirect.com These "green chemistry" approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

Key green strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and in some cases, enhance regioselectivity in the synthesis of pyrimidine derivatives. nanobioletters.comnih.gov This technique can be particularly beneficial for nucleophilic substitution reactions involved in the preparation of benzyloxypyrimidines.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. tandfonline.comjapsonline.com Ionic liquids, in particular, have gained attention as they can act as both solvents and catalysts, and their non-volatile nature reduces air pollution. researchgate.netjapsonline.comjapsonline.com

Catalytic Approaches: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste. Various catalysts, including solid-supported reagents and biocatalysts, are being explored for pyrimidine synthesis. benthamdirect.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a complex product, are highly atom-economical and efficient. While less common for the specific derivatives discussed, the principles of MCRs are being increasingly applied to the broader field of pyrimidine synthesis.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation of 4 Benzyloxy Pyrimidine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for pyrimidine derivatives, owing to the electron-withdrawing nature of the two ring nitrogen atoms. This section explores the positional reactivity of the 4-(benzyloxy)pyrimidine core, the electronic influence of the benzyloxy substituent, and its reactions with various nucleophiles.

Positional Reactivity Analysis (C-2, C-4, C-5, C-6)

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The positions most activated towards SNAr are C-2, C-4, and C-6, which are ortho or para to the ring nitrogens. The C-5 position, being meta to both nitrogens, is the least reactive towards nucleophiles.

In general, for dihalopyrimidines, nucleophilic substitution occurs preferentially at the 4- and 6-positions over the 2-position. This is attributed to the greater ability of the para-positioned nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher at the C-4 position compared to the C-2 position, further indicating its greater electrophilicity and susceptibility to nucleophilic attack. Repulsion between the lone pairs of the nitrogen atoms and the incoming nucleophile may also contribute to the reduced reactivity at the C-2 position.

For this compound derivatives bearing a leaving group at another position, the reactivity follows this general trend. For instance, in a 2-chloro-4-(benzyloxy)pyrimidine, the chlorine at the C-2 position would be the site of nucleophilic attack. Similarly, a leaving group at the C-6 position would be readily displaced. The C-5 position, however, is generally unreactive towards nucleophilic substitution unless significantly activated by strong electron-withdrawing groups.

Influence of the Benzyloxy Group on Pyrimidine Ring Electron Density and Reactivity

The benzyloxy group at the C-4 position is an oxygen-linked substituent and, through its lone pairs, can exert a +R (resonance) or +M (mesomeric) effect, donating electron density to the pyrimidine ring. This electron donation can partially mitigate the inherent electron deficiency of the pyrimidine core. However, the inductive effect (-I) of the electronegative oxygen atom also plays a role.

Conversely, the benzyloxy group itself can act as a leaving group in some SNAr reactions, particularly when the pyrimidine ring is further activated by strong electron-withdrawing groups. For example, in 4-(benzyloxy)-6-chloro-5-nitropyrimidine, the chlorine atom is the preferred leaving group in reactions with primary amines. However, the resulting 4-alkylamino-6-(benzyloxy)-5-nitropyrimidine can then undergo a second substitution where the benzyloxy group is displaced by another molecule of the amine, leading to a symmetrically disubstituted product. This indicates that while the benzyloxy group is a poorer leaving group than a halogen, its displacement is feasible under certain conditions.

Reactions with Diverse Nucleophiles (e.g., Amines, Alkoxides)

This compound derivatives readily react with a variety of nucleophiles, particularly when a good leaving group such as a halogen is present at the C-2 or C-6 positions.

Amines: The reaction of halo-substituted 4-(benzyloxy)pyrimidines with amines is a common method for the synthesis of aminopyrimidine derivatives. For instance, the reaction of 4-(benzyloxy)-6-chloropyrimidine (B1289313) with various amines would be expected to yield the corresponding 6-amino-4-(benzyloxy)pyrimidine derivatives. In the case of 4-(benzyloxy)-6-chloro-5-nitropyrimidine, reaction with benzylamine (B48309) initially displaces the chlorine, followed by the displacement of the benzyloxy group to yield a disubstituted product. chemrxiv.org

Alkoxides: Alkoxides are also effective nucleophiles in SNAr reactions with halo-4-(benzyloxy)pyrimidines. The reaction of a 2- or 6-chloro-4-(benzyloxy)pyrimidine with an alkoxide, such as sodium methoxide, would result in the formation of the corresponding methoxy-substituted pyrimidine.

NucleophileSubstrate ExampleProduct ExampleReaction Conditions
Amine4-(Benzyloxy)-6-chloro-5-nitropyrimidine4,6-Bis(benzylamino)-5-nitropyrimidineMild conditions
Alkoxide2-Chloro-4-(benzyloxy)pyrimidine4-(Benzyloxy)-2-methoxypyrimidineStandard SNAr conditions

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyrimidine derivatives. To undergo these reactions, the this compound core must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. A 2- or 6-halo-4-(benzyloxy)pyrimidine can be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon substituents at these positions. The reactivity of halopyrimidines in Suzuki coupling is generally high due to the electron-deficient nature of the ring.

Sonogashira Coupling: The Sonogashira reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. This reaction can be used to introduce alkynyl groups onto the this compound scaffold at the 2- or 6-positions, provided a suitable halogen is present. The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base. researchgate.netrsc.orgbeilstein-journals.orgnih.govnih.govorganic-chemistry.org

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide or triflate. Similar to the Suzuki and Sonogashira reactions, this method can be employed to form new carbon-carbon bonds at the 2- or 6-position of a halogenated this compound. wikipedia.orgorganic-chemistry.org

ReactionSubstrate ExampleCoupling PartnerCatalyst SystemProduct Example
Suzuki-Miyaura2-Bromo-4-(benzyloxy)pyrimidinePhenylboronic acidPd catalyst (e.g., Pd(PPh3)4), base4-(Benzyloxy)-2-phenylpyrimidine
Sonogashira6-Iodo-4-(benzyloxy)pyrimidinePhenylacetylenePd catalyst, Cu(I) co-catalyst, base4-(Benzyloxy)-6-(phenylethynyl)pyrimidine
Stille2-Bromo-4-(benzyloxy)pyrimidineTributyl(phenyl)stannanePd catalyst4-(Benzyloxy)-2-phenylpyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine and Benzyloxy Moieties

Electrophilic aromatic substitution (SEAr) is generally difficult on the pyrimidine ring itself due to its electron-deficient character. The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. Electrophilic substitution, if it occurs at all, is most likely to happen at the C-5 position, which is the most electron-rich carbon on the ring. However, this typically requires the presence of strong activating groups on the pyrimidine ring, and even then, harsh reaction conditions are often necessary. Given that the benzyloxy group is only moderately activating through resonance, direct electrophilic substitution on the pyrimidine ring of this compound is highly unfavorable.

In contrast, the benzyl (B1604629) group of the benzyloxy moiety is an activated aromatic ring and is susceptible to electrophilic aromatic substitution. The benzyloxy group is an ortho, para-director, meaning that electrophiles will preferentially add to the positions ortho and para to the oxygen atom on the phenyl ring. Therefore, reactions such as nitration or halogenation of this compound would be expected to occur on the phenyl ring of the benzyl group, rather than on the pyrimidine core.

For example, bromination of this compound would likely yield a mixture of 4-((2-bromobenzyl)oxy)pyrimidine and 4-((4-bromobenzyl)oxy)pyrimidine. google.comnsf.govresearchgate.net

Derivatization Strategies and Functional Group Interconversions

The this compound scaffold can be modified through various derivatization strategies and functional group interconversions to access a wider range of compounds.

One of the most common transformations is the cleavage of the benzyl ether to yield the corresponding 4-hydroxypyrimidine (B43898) (or its tautomer, pyrimidin-4(1H)-one). This is a crucial step in many synthetic routes where the benzyloxy group is used as a protecting group for the hydroxyl function. This deprotection can be achieved through several methods, including:

Catalytic hydrogenolysis: This is a mild and efficient method that involves reacting the benzyloxy compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).

Acid-catalyzed cleavage: Strong acids can also be used to cleave the benzyl ether.

Oxidative cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative removal of benzyl ethers. nih.gov

Another important functional group interconversion is the conversion of the 4-benzyloxy group to a 4-chloro group . This can be achieved by first debenzylating to the 4-hydroxypyrimidine, followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3). The resulting 4-chloropyrimidine (B154816) is a versatile intermediate for further SNAr and cross-coupling reactions.

Furthermore, substituents introduced at other positions on the pyrimidine ring can undergo a variety of transformations. For example, a nitro group can be reduced to an amino group, which can then be further functionalized. An amino group can be converted to a halogen via a Sandmeyer-type reaction, or it can be acylated or alkylated.

Starting MaterialReagentsProductTransformation
This compoundH2, Pd/CPyrimidin-4(1H)-oneO-Debenzylation
4-HydroxypyrimidinePOCl34-ChloropyrimidineHydroxyl to Chloro Conversion
2-Nitro-4-(benzyloxy)pyrimidineFe, HCl4-(Benzyloxy)pyrimidin-2-amineNitro Reduction

Modification or Cleavage of the Benzyloxy Group

The benzyloxy group in this compound serves as a robust protecting group for the 4-hydroxypyrimidine tautomer. Its removal, or debenzylation, is a key step in the synthesis of various pyrimidine derivatives. The cleavage of this C-O bond can be achieved under several conditions, with catalytic hydrogenation being one of the most common methods.

Catalytic Hydrogenation: This is a widely used method for debenzylation due to its mild conditions and high efficiency. The reaction typically involves treating the this compound derivative with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This process yields the corresponding pyrimidin-4-one and toluene (B28343) as a byproduct. organic-chemistry.org For substrates with other reducible functional groups, a hydrogen transfer source, such as 1,4-cyclohexadiene, can be employed to control the availability of hydrogen. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers. organic-chemistry.org However, this method is generally less favored for complex molecules as the harsh conditions can be incompatible with other acid-sensitive functional groups that may be present on the pyrimidine ring or its substituents. organic-chemistry.orgtandfonline.com

Oxidative Cleavage: An alternative route for debenzylation involves oxidation. The benzyl group can be oxidized to a benzoate, which is then more readily hydrolyzed under basic conditions to yield the pyrimidin-4-one. organic-chemistry.org Furthermore, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are susceptible to cleavage by single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.org The cleavage of the C–N bond in activated benzyl-substituted compounds, like PMB or DMB groups, often proceeds through the formation of a stable carbocation intermediate under mild acidic conditions. nih.gov

Table 1: Common Methods for Cleavage of the Benzyloxy Group

Method Reagents & Conditions Products Notes
Catalytic Hydrogenation H₂, Pd/C in a suitable solvent (e.g., EtOH, EtOAc) Pyrimidin-4-one, Toluene Mild conditions, high yield.
Transfer Hydrogenation 1,4-Cyclohexadiene, Pd/C Pyrimidin-4-one, Toluene Useful for substrates with other reducible groups. organic-chemistry.org
Acidic Cleavage Strong acids (e.g., HBr, BBr₃) Pyrimidin-4-one, Benzyl bromide Harsh conditions, limited by substrate stability. organic-chemistry.orgtandfonline.com
Oxidative Cleavage 1. Oxidation (e.g., with DDQ for activated benzyls) 2. Hydrolysis Pyrimidin-4-one Suitable for specific substituted benzyl ethers like PMB. organic-chemistry.org

Functionalization at Other Substituted Positions (e.g., Halogenation, Amination)

Beyond the modification of the benzyloxy group, the pyrimidine ring itself is amenable to further functionalization. The introduction of substituents such as halogens or amino groups at various positions is a key strategy for diversifying the chemical space of this compound derivatives.

Halogenation: The introduction of halogen atoms onto the pyrimidine ring can serve as a handle for subsequent cross-coupling reactions. While direct electrophilic halogenation of the pyrimidine ring can be challenging, methods have been developed for related heterocyclic systems. For instance, oxidative halogenation using a combination of sodium halides (NaX) and an oxidant like potassium persulfate (K₂S₂O₈) has been successfully applied to pyrazolo[1,5-a]pyrimidines. nih.gov Such strategies could potentially be adapted for this compound derivatives.

Amination: The introduction of amino groups is a common transformation. This is often achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at positions 2, 5, or 6 of the pyrimidine ring. For example, 4-chloropyrimidine derivatives readily undergo amination when treated with various amines. nih.govacs.org The synthesis of compounds like 5-(Benzyloxy)pyrimidin-2-amine and 5-(Benzyloxy)pyrimidin-4-amine demonstrates that amino groups can be successfully introduced onto the benzyloxy-substituted pyrimidine core. nih.govsynblock.com

Other Functionalizations: Research has shown that this compound derivatives can be functionalized with various other groups. For instance, the synthesis of 2,4-diamino-6-(benzyloxy)-5-nitrosopyrimidine and 2,4-diamino-6-(benzyloxy)-5-nitropyrimidine highlights that the 5-position is susceptible to nitrosation and nitration, particularly in an activated ring system. psu.edu These electron-withdrawing groups can significantly influence the chemical and biological properties of the molecule. psu.edu

Table 2: Examples of Functionalized this compound Derivatives

Compound Name Position of Functionalization Type of Functionalization Reference
5-(Benzyloxy)pyrimidin-4-amine 4-position Amination nih.gov
5-(Benzyloxy)pyrimidin-2-amine 2-position Amination synblock.com
2,4-Diamino-6-(benzyloxy)-5-nitrosopyrimidine 5-position Nitrosation psu.edu
2,4-Diamino-6-(benzyloxy)-5-nitropyrimidine 5-position Nitration psu.edu

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific experimental data for the ¹H NMR and ¹³C NMR spectra of 4-(Benzyloxy)pyrimidine, including chemical shifts, multiplicities, and coupling constants, were not found in the searched resources. Furthermore, no data from advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), were available to establish connectivity within the molecule.

¹H NMR Spectral Analysis

Detailed ¹H NMR spectral data could not be located.

¹³C NMR Spectral Analysis

Detailed ¹³C NMR spectral data could not be located.

Advanced 2D NMR Techniques (e.g., HMBC)

Specific HMBC correlation data were not found.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific IR spectrum or a table of characteristic absorption bands for this compound could not be sourced. Therefore, an analysis of the vibrational frequencies corresponding to its functional groups (such as the pyrimidine (B1678525) ring, the ether linkage, and the benzene (B151609) ring) cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrum for this compound was found, preventing an analysis of its molecular ion peak and characteristic fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the exact mass and confirm the molecular formula of this compound, was not available in the reviewed literature.

Without access to primary experimental data from the synthesis and characterization of this compound, a detailed and accurate spectroscopic analysis as requested cannot be constructed.

X-ray Crystallography for Solid-State Structural Determination

An extensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to elucidate its precise three-dimensional molecular structure in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Despite a thorough search, no published or deposited crystal structure for the specific compound this compound could be located. The search for crystallographic data for compounds with the molecular formula C₁₁H₁₀N₂O yielded structures of isomeric or otherwise related molecules, but not the target compound itself.

Consequently, a detailed analysis of its solid-state structure, including data tables of crystallographic parameters, bond lengths, and angles, cannot be provided at this time. The determination of the crystal structure of this compound would require future experimental work involving the growth of single crystals suitable for X-ray diffraction analysis. Such a study would be a valuable contribution to the structural chemistry of pyrimidine derivatives.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic and Geometrical Optimization

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed to calculate the ground-state properties of molecules, providing a balance between accuracy and computational cost. echemcom.com For a molecule like 4-(Benzyloxy)pyrimidine, DFT calculations are essential for obtaining a comprehensive understanding of its fundamental characteristics.

A primary application of DFT is the determination of a molecule's equilibrium geometry. researchgate.net This process, known as geometry optimization, involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would yield precise values for bond lengths, bond angles, and dihedral angles.

A crucial aspect of this analysis is the conformational landscape, which arises from the rotational freedom around single bonds, particularly the C-O-C linkage of the benzyloxy group. Conformational analysis would explore various spatial orientations (conformers) of the benzyl (B1604629) group relative to the pyrimidine (B1678525) ring. arxiv.org By calculating the relative energies of these different conformers, the most stable, lowest-energy conformation can be identified, which is presumed to be the most populated and representative structure under standard conditions. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, corresponding to stronger nucleophilicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating stronger electrophilicity. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.inresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. The distribution of the HOMO and LUMO electron densities across the this compound structure would reveal the regions most likely to be involved in electron donation and acceptance, respectively.

Table 1: Key Parameters in Frontier Molecular Orbital Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to electron-accepting ability (electrophilicity).

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its electrostatic interactions and polarity. Mulliken population analysis is a common method for calculating the partial atomic charge on each atom from the molecular wavefunction. libretexts.org This analysis partitions the total electron density among the constituent atoms, providing a numerical estimate of local electronic charges. niscpr.res.inuni-muenchen.de

For this compound, this analysis would identify electron-rich and electron-deficient centers. It is expected that the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ether linkage would carry negative partial charges due to their high electronegativity, while adjacent carbon and hydrogen atoms would carry positive partial charges. This information is vital for understanding dipole moment and non-covalent interactions. It is important to note, however, that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. q-chem.com

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). wikipedia.orgwisc.edu

Key insights from NBO analysis include:

Hybridization: It determines the hybridization of atomic orbitals (e.g., sp², sp³) involved in forming bonds.

Donor-Acceptor Interactions: NBO analysis can quantify intramolecular charge transfer and delocalization effects, such as hyperconjugation. This is achieved by evaluating the interaction energy between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonding orbitals). uni-rostock.dejoaquinbarroso.com

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be predicted. Comparing these calculated frequencies with experimental data helps to confirm the optimized molecular structure and assign specific vibrational modes to observed spectral bands. niscpr.res.innih.gov

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate a UV-Visible absorption spectrum. ehu.es The predicted transitions, often from HOMO to LUMO or related orbitals, provide insight into the electronic structure of the molecule.

Quantum Chemical Calculations for Reactivity Predictions

Table 2: Global Reactivity Descriptors

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of a molecule to attract electrons.
Chemical Potential (μ) μ = -(I + A) / 2 The escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution or charge transfer.
Chemical Softness (S) S = 1 / (2η) A measure of the molecule's polarizability and reactivity.

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Theoretical Studies of Reaction Mechanisms

Theoretical studies have been employed to understand the nuances of reactions involving derivatives of this compound, particularly in the context of nucleophilic aromatic substitution (SNAr). A notable computational investigation focused on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines, including 4-(benzyloxy)-6-chloro-5-nitropyrimidine, with primary amines.

Experimentally, this reaction yielded a surprising outcome. Instead of the expected monosubstitution product where the amine replaces the chlorine atom, a disubstituted product was preferentially formed under mild conditions. This suggested that both the chlorine atom and the benzyloxy group were being replaced by the amine.

To clarify this unexpected reactivity, a computational study of the reaction mechanism was undertaken. The investigation centered on the role of the Meisenheimer complex, a key intermediate in SNAr reactions. SNAr reactions can proceed through a stepwise mechanism, which involves the formation of this stable intermediate, or a more concerted mechanism. The theoretical analysis suggested that the Meisenheimer complex plays a crucial role in this specific reaction, influencing the product distribution. The study proposed that the formation and stability of different potential Meisenheimer complexes could explain why aminolysis of the alkoxy group was favored under conditions where it would typically be expected to be less reactive than the chloro group. This theoretical approach provided a mechanistic explanation for the experimental observations, highlighting the predictive power of computational chemistry in understanding complex reaction pathways.

Table 1: Key Aspects of the Theoretical Investigation into the SNAr Reaction of 4-(Benzyloxy)-6-chloro-5-nitropyrimidine
AspectFinding or Hypothesis
Experimental ObservationPreferential formation of a disubstituted dialkyl/arylamine pyrimidine instead of the expected monosubstituted product.
Reaction TypeNucleophilic Aromatic Substitution (SNAr).
Key Intermediate StudiedMeisenheimer Complex.
Mechanistic QuestionWhether the reaction proceeds via a stepwise or concerted mechanism and the role of the intermediate in favoring disubstitution.
Computational FindingThe Meisenheimer complex is a key factor influencing the reaction pathway and product outcome.

Molecular Docking Studies (focused on interactions relevant to chemical synthesis or scaffold design)

A review of scientific literature did not identify molecular docking studies specifically focused on the interactions of this compound relevant to chemical synthesis or scaffold design. Published molecular docking research on pyrimidine derivatives predominantly investigates their potential as ligands for biological targets, such as enzymes and receptors, for the purpose of drug discovery. These studies, while valuable in medicinal chemistry, fall outside the scope of using docking to predict or rationalize the outcomes of chemical reactions, understand catalyst-substrate interactions, or guide the design of new synthetic scaffolds based on the this compound core.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

4-(Benzyloxy)pyrimidine serves as a highly adaptable starting material in the synthesis of a wide array of more complex molecules. The pyrimidine (B1678525) core is a prevalent motif in numerous biologically active compounds and functional materials. ijesrr.orggrowingscience.com The presence of the benzyloxy group at the C4 position provides a stable ether linkage that can be strategically cleaved later in a synthetic sequence, while the pyrimidine ring itself offers multiple sites for functionalization.

The versatility of this building block is demonstrated by its participation in various chemical transformations. The nitrogen atoms in the pyrimidine ring can influence the reactivity of the carbon atoms, making them susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of other substituents. This inherent reactivity allows for the introduction of diverse functional groups, leading to a broad spectrum of pyrimidine derivatives.

Utilization in the Construction of Functionalized Pyrimidine Systems

A key application of this compound lies in its use for the elaboration of more complex, functionalized pyrimidine systems. The pyrimidine ring can be modified through various reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and lithiation, to introduce a wide range of substituents.

For instance, the benzyloxy group can direct ortho-lithiation, allowing for the introduction of substituents at the C5 position. Subsequent reactions can then be performed at other positions of the pyrimidine ring, leading to polysubstituted pyrimidines. Furthermore, the pyrimidine core of this compound can be annulated to form fused heterocyclic systems. For example, it can serve as a precursor for the synthesis of pyrimido[4,5-b]quinolines, a class of compounds with significant biological activities. nih.gov This is often achieved by first modifying the pyrimidine ring and then inducing cyclization with a suitable reaction partner.

A deconstruction-reconstruction strategy has also been reported for pyrimidines, allowing for their conversion into other heterocyclic systems. This approach involves the ring-opening of a pyrimidine derivative to form an intermediate that can then be recyclized to generate a different heterocycle, showcasing the transformative potential of the pyrimidine scaffold. nih.gov

Employment as a Core Scaffold for Diverse Chemical Modifications and Library Synthesis

The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.govrsc.org this compound is an excellent starting point for the generation of chemical libraries for drug discovery and material science applications. The amenability of the pyrimidine ring to diverse functionalization allows for the creation of large collections of related compounds with varied substituents.

Combinatorial chemistry and parallel synthesis techniques can be employed to systematically modify the this compound core. By introducing a variety of building blocks at different positions of the pyrimidine ring, libraries of compounds with diverse chemical and physical properties can be rapidly generated. nih.govnih.gov These libraries can then be screened for biological activity or other desired properties. The ability to generate such libraries is crucial in the early stages of drug discovery for identifying lead compounds. researchgate.netrsc.orgnova.edu

Contribution to Novel Synthetic Route Development

The unique reactivity of this compound has contributed to the development of novel synthetic methodologies. For example, its derivatives can be employed in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. researchgate.netnih.gov This approach is highly efficient and atom-economical, aligning with the principles of green chemistry.

Furthermore, the development of one-step syntheses of substituted pyrimidines from acyclic precursors highlights the ongoing innovation in pyrimidine chemistry. organic-chemistry.orgbeilstein-journals.org While not directly starting from this compound, these methods provide alternative routes to functionalized pyrimidines that can be complementary to strategies employing this building block. The exploration of deconstruction-reconstruction strategies for pyrimidine diversification also represents a novel approach to generate structural diversity from a common pyrimidine core. nih.gov The development of new synthetic routes to and from pyrimidine derivatives continues to be an active area of research. ijesrr.orggrowingscience.comresearchgate.netmdpi.comrsc.org

Applications of the Benzyloxy Moiety as a Protecting Group

The benzyloxy group in this compound serves as a robust protecting group for the hydroxyl functionality of the corresponding pyrimidin-4-one tautomer. This protecting group is stable to a wide range of reaction conditions, allowing for chemical modifications to be carried out on other parts of the molecule without affecting the protected hydroxyl group.

Q & A

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)pyrimidine and its derivatives?

The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, benzyloxy groups can be introduced via Williamson ether synthesis using pyrimidinols and benzyl halides under basic conditions. A representative method involves reacting 4-hydroxypyrimidine with benzyl bromide in the presence of a base like K₂CO₃ in DMF at 60–80°C for 12–24 hours . Multicomponent reactions (MCRs) are also effective; for instance, barbituric acid derivatives can be synthesized by condensing (benzyloxy)benzaldehyde with barbituric acid in glacial acetic acid/ethanol at room temperature, yielding products like 5-(4-(benzyloxy)benzylidene)pyrimidine-2,4,6-trione (74% yield) .

Q. How is this compound characterized structurally in academic research?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents and regiochemistry. For example, benzyloxy protons resonate at δ 4.8–5.1 ppm (singlet), while pyrimidine ring protons appear at δ 6.7–8.5 ppm .
  • X-ray crystallography : Used to resolve bond lengths and angles. For related compounds like 4-(benzyloxy)benzoic acid, monoclinic crystals (space group P21/nP2_1/n) with unit cell parameters a=10.0564A˚,b=3.9985A˚,c=28.2235A˚a = 10.0564 \, \text{Å}, b = 3.9985 \, \text{Å}, c = 28.2235 \, \text{Å} confirm planar aromatic systems .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C34H27N3NaO6\text{C}_{34}\text{H}_{27}\text{N}_3\text{NaO}_6 with m/zm/z 596.1798) .

Q. What are the primary biological applications of this compound derivatives?

These derivatives are explored as:

  • Biochemical probes : Modified pyrimidines act as enzyme inhibitors or receptor modulators. For example, 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP) is a positive allosteric modulator of the glucagon-like peptide-1 receptor .
  • Agrochemicals : Benzpyrimoxan, a derivative containing a benzyloxy group, targets nymphal stages of rice plant hoppers by disrupting molting, with no adulticidal activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

Key factors include:

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, as seen in Suzuki-Miyaura cross-coupling for bipyrimidinyl derivatives .
  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/acetic acid mixtures facilitate MCRs .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like benzylation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) ensures >95% purity .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Discrepancies often arise from:

  • Structural variability : Minor substituent changes (e.g., trifluoromethyl vs. methyl groups) alter binding affinity. Compare IC₅₀ values across analogs using dose-response assays .
  • Assay conditions : Differences in cell lines (HEK293 vs. CHO) or incubation times impact results. Standardize protocols (e.g., 24-hour exposure in pH 7.4 buffer) .
  • Metabolic stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation, which may explain variable in vivo efficacy .

Q. How are computational methods applied to study the structure-activity relationships (SAR) of this compound derivatives?

  • Docking simulations : Molecular docking (AutoDock Vina) predicts binding modes to targets like GLP-1 receptors. For BETP, hydrophobic interactions with Tyr¹⁵² and His¹⁵⁸ are critical .
  • QSAR modeling : Quantitative SAR models using descriptors like logP and polar surface area correlate with insecticidal activity. Benzpyrimoxan’s logP of 3.42 optimizes membrane permeability .
  • DFT calculations : Assess electronic effects (e.g., benzyloxy group’s electron-donating capacity) on reactivity and stability .

Q. What experimental designs are used to evaluate the environmental impact of this compound-based agrochemicals?

  • Ecotoxicology assays : Test acute toxicity on non-target organisms (e.g., Daphnia magna) via OECD Guideline 202. Benzpyrimoxan shows low toxicity (LC₅₀ > 100 mg/L) .
  • Soil degradation studies : Monitor half-life (t1/2t_{1/2}) under aerobic/anaerobic conditions. Hydrolysis and microbial degradation are primary pathways .
  • Resistance monitoring : Field trials assess efficacy against pesticide-resistant hopper populations using LC₉₀ values and resistance ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.